Acid Brown 5 chemical structure and properties
Acid Brown 5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Brown 5, also identified by its Colour Index name C.I. 20095, is a synthetic dye belonging to the double azo class of compounds. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color. Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Acid Brown 5, tailored for a technical audience.
Chemical Structure and Identification
Acid Brown 5 is synthesized from the diazotization of two equivalents of 4-aminonaphthalene-1-sulfonic acid and subsequent coupling with one equivalent of benzene-1,3-diamine. This reaction forms a symmetric diazo compound.
Caption: Synthesis of Acid Brown 5 from its precursors.
Physicochemical and General Properties
| Property | Value | Reference |
| IUPAC Name | disodium;4-amino-3-[[4-[[4-sulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |
| Synonyms | C.I. Acid Brown 5, C.I. 20095, Acid Brown L, Brown 2R, Brown 7R, Brown BN | |
| CAS Number | 5850-05-5 | |
| Molecular Formula | C₂₆H₁₈N₆Na₂O₆S₂ | |
| Molecular Weight | 620.57 g/mol | |
| Appearance | Brown powder | |
| Hue | Reddish-brown | |
| Solubility | Soluble in water, slightly soluble in ethanol | |
| Chemical Class | Double Azo Dye | |
| Light Fastness | 2 (Poor) | |
| Washing Fastness | 2-3 (Poor to Moderate) |
Experimental Protocols
Due to the limited availability of detailed experimental protocols specifically for Acid Brown 5 in peer-reviewed literature, a general procedure for the synthesis and purification of a similar diazo dye is provided below. This protocol can be adapted by researchers for the synthesis of Acid Brown 5.
Synthesis of Acid Brown 5
The synthesis of Acid Brown 5 involves a two-step diazotization-coupling reaction.
Caption: A generalized workflow for the synthesis of Acid Brown 5.
Detailed Methodology:
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Diazotization of 4-Aminonaphthalene-1-sulfonic acid:
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Suspend two molar equivalents of 4-aminonaphthalene-1-sulfonic acid in dilute hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a solution of sodium nitrite (two molar equivalents) in water, keeping the temperature below 5 °C.
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Stir the mixture for 30-60 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.
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Azo Coupling:
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Dissolve one molar equivalent of benzene-1,3-diamine in a weakly acidic to neutral aqueous solution.
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Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the benzene-1,3-diamine solution with vigorous stirring. The pH of the reaction mixture should be maintained in the appropriate range for coupling (typically weakly acidic to neutral for this type of coupling).
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Continue stirring for 1-2 hours, allowing the coupling reaction to go to completion. A colored precipitate of Acid Brown 5 will form.
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Isolation and Purification:
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The dye can be precipitated from the solution by the addition of sodium chloride ("salting out").
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Collect the crude dye by vacuum filtration and wash it with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
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The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
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Dry the purified dye in a vacuum oven at a moderate temperature.
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Analytical Characterization
The synthesized and purified Acid Brown 5 should be characterized using various analytical techniques to confirm its identity and purity.
Logical Relationship for Analysis:
Caption: A logical workflow for the analytical characterization of Acid Brown 5.
Experimental Protocols for Analysis:
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UV-Visible Spectroscopy:
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Prepare a dilute solution of Acid Brown 5 in deionized water.
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Record the absorption spectrum from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.
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Determine the wavelength of maximum absorbance (λmax). For brown dyes, a broad absorption across the visible spectrum is expected.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare a KBr pellet of the solid dye or use an ATR-FT-IR spectrometer.
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Record the spectrum in the range of 4000-400 cm⁻¹.
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Identify characteristic peaks for functional groups such as N=N (azo), S=O (sulfonate), N-H, and aromatic C-H and C=C stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the dye in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra.
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The spectra will be complex due to the large number of aromatic protons and carbons, but can be used for structural confirmation.
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High-Performance Liquid Chromatography (HPLC):
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Develop a suitable reversed-phase HPLC method using a C18 column.
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The mobile phase would typically be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Use a UV-Vis detector set at the λmax of the dye.
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This method can be used to determine the purity of the synthesized dye.
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Signaling Pathways
As Acid Brown 5 is a synthetic dye primarily used for coloring textiles and other materials, there is no known or expected signaling pathway associated with it in the context of drug development or biological systems. Its primary interactions are with the substrates it is intended to color.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of Acid Brown 5. While specific experimental data for some properties are not widely published, the provided general protocols for synthesis and analysis of similar azo dyes offer a solid foundation for researchers and scientists working with this compound. The information presented, including the structured data tables and workflow diagrams, is intended to be a valuable resource for technical professionals.
